molecular formula C6H8N4O2 B12433701 N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide

Cat. No.: B12433701
M. Wt: 168.15 g/mol
InChI Key: KYUSCRABSQRIRP-UHFFFAOYSA-N
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Description

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is an organic compound with the chemical formula C6H10N4O2This compound is soluble in hot water and organic solvents but insoluble in alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. As a chemical intermediate, it participates in various reactions that lead to the formation of desired products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its stability and reactivity under various conditions further enhance its versatility .

Properties

IUPAC Name

N-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-3-5(12)8-6(10-9-3)7-4(2)11/h1-2H3,(H2,7,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUSCRABSQRIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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